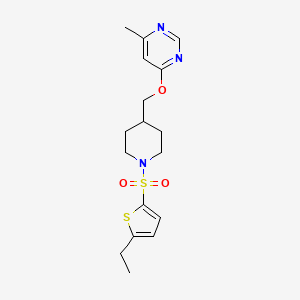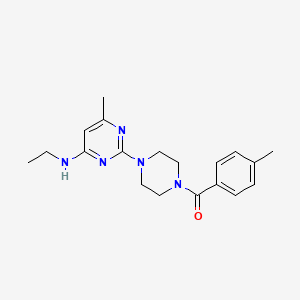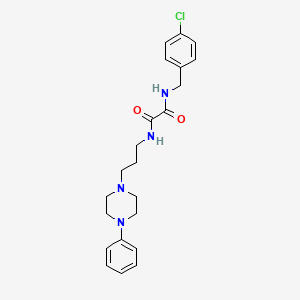![molecular formula C23H17Cl2FN2O2 B2783463 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317833-38-8](/img/structure/B2783463.png)
1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenyl)methyl-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one (DFPMBM) is a synthetic quinoxaline-2-one compound that has been used in a variety of scientific research applications. DFPMBM has been studied for its potential in a variety of biochemical and physiological effects, and has been found to have several advantages and limitations for use in laboratory experiments.
科学的研究の応用
1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one has been used in a variety of scientific research applications, including the study of drug metabolism, enzyme inhibition, and cell signaling pathways. This compound has also been used to study the effects of various drugs on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, this compound has been used to study the inhibition of the enzyme aromatase, which is involved in the synthesis of the hormone estrogen.
作用機序
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is not fully understood. However, it is believed that this compound acts as an inhibitor of cytochrome P450 enzymes, as well as an inhibitor of aromatase. Additionally, this compound has been found to act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, this compound has been shown to inhibit the activity of aromatase, which is involved in the synthesis of the hormone estrogen.
実験室実験の利点と制限
The use of 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to synthesize. Additionally, this compound can be used to study the effects of various drugs on cytochrome P450 enzymes and aromatase. However, this compound is not as effective as other compounds in inhibiting cytochrome P450 enzymes and aromatase, and its mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for the use of 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one in scientific research. First, further research could be done to better understand the mechanism of action of this compound. Additionally, this compound could be used to study the effects of various drugs on the activity of other enzymes, such as kinases and phosphatases. Finally, this compound could be used to study the effects of various drugs on cell signaling pathways.
合成法
1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is most commonly synthesized using a three-step reaction sequence, involving the condensation of 2,6-dichlorophenylmethanol with 4-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-methyl-3H-quinoxalin-2-one. The reaction is typically carried out at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction is typically complete within 2-3 hours.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-17-18(24)5-4-6-19(17)25)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(26)12-10-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYTOOUFCVVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)
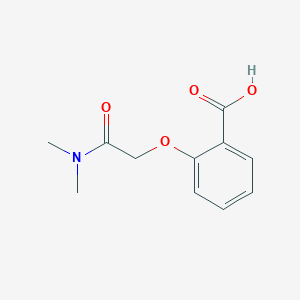

![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2783387.png)
![3-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2783389.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2783391.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783393.png)
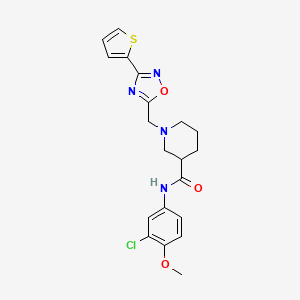
![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B2783397.png)

